N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C19H15BrN4O2S2 |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrN4O2S2/c20-14-6-1-2-7-15(14)21-17(25)12-28-19-23-22-18(16-8-4-10-27-16)24(19)11-13-5-3-9-26-13/h1-10H,11-12H2,(H,21,25) |
InChI Key |
OFCAQSBFJHRVFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-bromophenylamine, furan-2-ylmethyl, and thiophen-2-yl derivatives. These intermediates are then subjected to various reactions including nucleophilic substitution, cyclization, and thiolation to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be studied for its potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s key structural differentiators and their impacts are highlighted below:
Key Observations :
- Substituent Position : The ortho -bromo in the target compound vs. para -bromo in may influence steric interactions and binding affinity .
- Heterocyclic Moieties : Dual heterocycles (furan + thiophene) in the target compound vs. single heterocycles in analogs (e.g., 6l’s trifluoromethyl-furan) could enhance π-π stacking or hydrogen bonding .
- Electron Effects : Bromo (electron-withdrawing) and methoxy (electron-donating, as in 6l) substituents differentially modulate electronic environments, affecting reactivity and solubility .
Anti-Exudative Activity (AEA)
- Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed 15/21 compounds with significant AEA, surpassing diclofenac sodium in some cases. Substituents like fluoro, chloro, and methoxy enhanced activity .
- The target compound’s bromo group may similarly improve AEA by modulating electron density and membrane permeability .
Antimicrobial and Antifungal Activity
- KA3 () demonstrated potent antimicrobial activity attributed to pyridinyl and electron-withdrawing aryl groups .
- 6a and 6b () exhibited antifungal activity due to thiophene-triazole synergy, suggesting the target compound’s thiophene moiety may confer similar properties .
Anti-Inflammatory Activity
Structure-Activity Relationship (SAR) Insights
- Bromo Substituent : Ortho positioning may enhance steric hindrance, affecting target binding vs. para isomers .
- Dual Heterocycles : Furan and thiophene may synergize to improve solubility and interaction with hydrophobic binding pockets .
- Triazole Core : The sulfanyl-acetamide linkage is critical for hydrogen bonding and enzymatic inhibition across analogs .
Biological Activity
N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a bromine atom, furan, and thiophene moieties, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The molecular formula of this compound is C19H15BrN4O2S2, with a molecular weight of 475.4 g/mol. The presence of various functional groups allows for interactions with biological targets through mechanisms such as hydrogen bonding and π–π stacking. These interactions can modulate the activity of different proteins and enzymes, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, including resistant strains. Its structural similarities to known antimicrobial agents suggest potential efficacy in treating infections caused by Gram-positive bacteria.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against cancer cell lines. The mechanism is likely linked to its ability to disrupt cellular processes in malignant cells.
- Anti-inflammatory Effects : Given its structural features resembling other anti-inflammatory agents, there is potential for this compound to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Antimicrobial Activity
A study focusing on thiazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The findings suggest that modifications in the triazole structure can enhance antimicrobial potency ( ).
Anticancer Activity
In vitro assays conducted on various cancer cell lines demonstrated that derivatives containing the triazole moiety have promising anticancer properties. For instance, compounds were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing notable cytotoxicity ( ). The structure–activity relationship (SAR) studies revealed that specific substitutions could significantly enhance efficacy.
Comparative Analysis of Similar Compounds
To better understand the potential of N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yloxy)-4H - 1 , 2 , 4 - triazol - 3 - yl]sulfanyl}acetamide, a comparison with structurally similar compounds is insightful:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(2-chlorophenyl)-... | Chlorine instead of bromine | Altered reactivity profile |
| N-(3-fluorophenyl)-... | Fluorine substitution | Different electronic properties |
| N-(4-methylphenyl)-... | Methyl substitution | Changes steric properties |
The presence of bromine in this compound enhances its reactivity and interaction potential compared to its chlorine or fluorine analogs. This characteristic may lead to distinct biological activities and applications ( ).
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : Synthesis involves multi-step reactions under controlled conditions. Key steps include:
- Temperature control : Reactions typically occur at 60–80°C to balance reactivity and stability of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the triazole sulfur atom .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. How is the compound structurally characterized to confirm its identity?
- Analytical techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms acetamide carbonyl (δ ~170 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the triazole-thiophene-furan scaffold (e.g., bond angles and dihedral angles) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 481.365) .
Q. What preliminary biological activities have been reported for this compound?
- Screening assays :
- Antimicrobial : Tested against S. aureus and E. coli via broth microdilution (MIC values: 8–32 µg/mL) .
- Anticancer : Evaluated in MTT assays against HeLa cells (IC₅₀ ~25 µM), linked to thiophene-triazole interactions with tubulin .
- Anti-inflammatory : Inhibits COX-2 by 40% at 10 µM in ELISA-based assays .
Advanced Research Questions
Q. How do structural modifications influence the compound's bioactivity?
- Structure-Activity Relationship (SAR) :
- Bromophenyl vs. chlorophenyl : Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., 2x higher affinity for CYP450 vs. chloro analogs) .
- Thiophene substitution : Replacing thiophene with pyridine reduces anticancer activity (IC₅₀ increases to >50 µM), suggesting sulfur’s role in redox interactions .
- Method : Comparative bioassays and molecular docking (AutoDock Vina) .
Q. What computational methods predict the compound's mechanism of action?
- Approaches :
- Molecular docking : Identifies binding to EGFR kinase (binding energy: -9.2 kcal/mol) via triazole-thiophene π-π stacking .
- MD simulations : Reveals stability of the acetamide group in ATP-binding pockets over 100 ns trajectories (RMSD <2 Å) .
- Validation : Correlate computational data with enzyme inhibition assays (e.g., IC₅₀ for EGFR: 1.8 µM) .
Q. How can contradictory bioactivity data across studies be resolved?
- Case example : Discrepancies in antimicrobial activity (MIC 8 vs. 64 µg/mL) arise from:
- Strain variability : S. aureus ATCC 25923 vs. clinical isolates with efflux pumps .
- Assay conditions : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 .
- Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. What strategies improve the compound’s pharmacokinetic properties?
- Solubility enhancement :
- Co-solvents : PEG-400 increases aqueous solubility from 0.2 mg/mL to 5 mg/mL .
- Prodrug design : Phosphate ester derivatives improve oral bioavailability in rat models (AUC 2.5x higher) .
- Metabolic stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., furan ring oxidation) .
Q. How do environmental factors (pH, light) affect the compound’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
